2-(Cyanothio)-1-cyclohexene-1-carbaldehyde
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Overview
Description
2-(Cyanothio)-1-cyclohexene-1-carbaldehyde is an organic compound characterized by the presence of a cyano group (–CN) and a thio group (–S) attached to a cyclohexene ring with an aldehyde functional group (–CHO)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanothio)-1-cyclohexene-1-carbaldehyde typically involves the introduction of the cyano and thio groups onto the cyclohexene ring. One common method includes the reaction of cyclohexene with thiocyanogen (SCN) under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanothio)-1-cyclohexene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyanothio)-1-cyclohexene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyanothio)-1-cyclohexene-1-carbaldehyde involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thio group can form strong bonds with metal ions, potentially inhibiting enzyme activity. The aldehyde group can undergo condensation reactions, forming Schiff bases with amines.
Comparison with Similar Compounds
Similar Compounds
2-(Cyanothio)-1-cyclohexene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(Cyanothio)-1-cyclohexene-1-methanol: Contains a hydroxyl group instead of an aldehyde.
2-(Cyanothio)-1-cyclohexene-1-amine: Features an amine group instead of an aldehyde.
Uniqueness
2-(Cyanothio)-1-cyclohexene-1-carbaldehyde is unique due to the presence of both cyano and thio groups on the cyclohexene ring, along with an aldehyde functional group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(2-formylcyclohexen-1-yl) thiocyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c9-6-11-8-4-2-1-3-7(8)5-10/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDIRNHKNXDDAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C=O)SC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474011 |
Source
|
Record name | AGN-PC-00H0YP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42141-25-3 |
Source
|
Record name | AGN-PC-00H0YP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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